molecular formula C7H6BrF2NO B13221699 [6-(Bromodifluoromethyl)pyridin-3-yl]methanol

[6-(Bromodifluoromethyl)pyridin-3-yl]methanol

Cat. No.: B13221699
M. Wt: 238.03 g/mol
InChI Key: VKEOZPOJWAGKFC-UHFFFAOYSA-N
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Description

[6-(Bromodifluoromethyl)pyridin-3-yl]methanol: is a chemical compound with the molecular formula C7H6BrF2NO and a molecular weight of 238.03 g/mol . This compound is characterized by the presence of a bromodifluoromethyl group attached to a pyridine ring, which is further connected to a methanol group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Bromodifluoromethyl)pyridin-3-yl]methanol typically involves the reaction of pyridine derivatives with bromodifluoromethylating agents. One common method includes the use of bromodifluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [6-(Bromodifluoromethyl)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of bromodifluoromethyl groups on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of [6-(Bromodifluoromethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The bromodifluoromethyl group can form strong interactions with proteins and enzymes, affecting their function. This compound can modulate various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

  • [6-(Chlorodifluoromethyl)pyridin-3-yl]methanol
  • [6-(Trifluoromethyl)pyridin-3-yl]methanol
  • [6-(Difluoromethyl)pyridin-3-yl]methanol

Comparison:

Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

[6-[bromo(difluoro)methyl]pyridin-3-yl]methanol

InChI

InChI=1S/C7H6BrF2NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-3,12H,4H2

InChI Key

VKEOZPOJWAGKFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CO)C(F)(F)Br

Origin of Product

United States

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